(S)-methyl 3-(1-aminoethyl)benzoate

Overview

Description

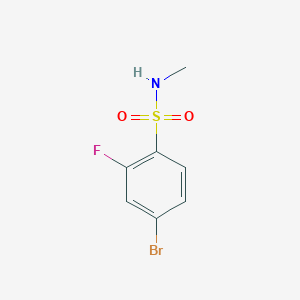

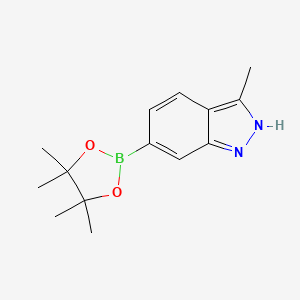

“(S)-methyl 3-(1-aminoethyl)benzoate” is a chemical compound that is commonly used in scientific research. The molecule contains a total of 26 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “(S)-methyl 3-(1-aminoethyl)benzoate” includes a six-membered aromatic ring, an ester group, and a primary aliphatic amine . The molecule has a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Physical And Chemical Properties Analysis

“(S)-methyl 3-(1-aminoethyl)benzoate” has a molecular weight of 215.68 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are 215.0713064 g/mol . The topological polar surface area of the molecule is 52.3 Ų .

Scientific Research Applications

Biocatalysis

(S)-methyl 3-(1-aminoethyl)benzoate may be used as a substrate in biocatalytic processes involving engineered transaminase polypeptides. These biocatalysts can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates, which is crucial for producing pharmaceuticals with high purity .

Safety and Hazards

The safety information for “(S)-methyl 3-(1-aminoethyl)benzoate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to denote its hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is known that the compound is synthesized using engineered transaminase polypeptides . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism.

Mode of Action

The mode of action of (S)-methyl 3-(1-aminoethyl)benzoate involves the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is facilitated by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases .

Pharmacokinetics

The compound has a predicted boiling point of 2663±150 °C and a predicted density of 1.096±0.06 g/cm3 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-methyl 3-(1-aminoethyl)benzoate. For instance, the compound should be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound and ensure its effective action.

properties

IUPAC Name |

methyl 3-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAYNLXJBZWGS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 3-(1-aminoethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)

![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)